3-(4-Methylphenyl)propiophenone
Overview
Description
The compound "3-(4-Methylphenyl)propiophenone" is a chemical of interest in various fields of research, particularly in organic synthesis and pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be useful for understanding the chemistry of "3-(4-Methylphenyl)propiophenone".
Synthesis Analysis
The synthesis of related compounds often involves regioselective reactions, as seen in the preparation of isopropylthio/phenylthiosuccinic acid esters . Similarly, the synthesis of 1-phenyl-3(4-methoxyphenyl)-2-propenone compounds involves careful control of reaction conditions to achieve the desired product . These methods can be adapted for the synthesis of "3-(4-Methylphenyl)propiophenone" by considering the specific functional groups and the desired substitution pattern on the aromatic rings.
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the crystal structure of compounds, as demonstrated for 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones and (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone . These studies provide detailed information on bond lengths, angles, and molecular conformations, which are essential for understanding the molecular structure of "3-(4-Methylphenyl)propiophenone".
Chemical Reactions Analysis
The reactivity of a compound can be inferred from its behavior in various chemical reactions. For instance, the mass spectral fragmentation patterns of synthesized esters and the hydrogen-bonding patterns observed in propenone derivatives can provide insights into the potential reactivity of "3-(4-Methylphenyl)propiophenone" in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The spectroscopic properties of related compounds have been studied using techniques such as Fourier transform infrared spectroscopy, Raman spectroscopy, and NMR . These studies can help predict the properties of "3-(4-Methylphenyl)propiophenone", such as its spectroscopic signatures and reactivity profiles. Additionally, computational methods like density functional theory (DFT) can be used to predict various properties, including the HOMO-LUMO energy gap and molecular electrostatic potential .
Scientific Research Applications
Pharmaceutical Intermediates
3-(4-Methylphenyl)propiophenone serves as an important active pharmaceutical intermediate (API). A study by Yadav and Sowbna (2012) highlights its use in the synthesis of drugs like Ifenprodil and Buphenine, emphasizing the development of more environmentally friendly synthesis methods through liquid–liquid–liquid phase-transfer catalysis (Yadav & Sowbna, 2012).
Biodegradation Research
In the field of environmental science, research on the biodegradation of compounds related to 3-(4-Methylphenyl)propiophenone has been conducted. Bhushan et al. (2000) explored the degradation of 3-Methyl-4-nitrophenol, a breakdown product of certain pesticides, highlighting the role of microorganisms like Ralstonia sp. SJ98 in environmental bioremediation (Bhushan et al., 2000).
Asymmetric Synthesis
Mitsui and Kudo (1967) explored the asymmetric synthesis of 3-hydroxy-3-phenylvaleric acid, starting from propiophenone, which is structurally related to 3-(4-Methylphenyl)propiophenone. This work contributes to the field of synthetic chemistry and enantiomer-specific drug development (Mitsui & Kudo, 1967).
Optical Applications
Research by Nandi et al. (2012) on nitro-substituted 4-[(phenylmethylene)imino]phenolates, which are structurally similar to 3-(4-Methylphenyl)propiophenone, has revealed applications in solvatochromic switches and as probes for investigating preferential solvation in solvent mixtures. This opens up potential applications in optical device technologies (Nandi et al., 2012).
Catalysis
A study by Huang et al. (2001) on a silica-supported methylcellulose-L-proline–Pt complex demonstrated its use as a catalyst for the asymmetric hydrogenation of propiophenone, showcasing applications in catalysis and chemical synthesis (Huang et al., 2001).
Corrosion Inhibition
Yttrium 3-(4-nitrophenyl)-2-propenoate, structurally related to 3-(4-Methylphenyl)propiophenone, has been studied for its effectiveness as a corrosion inhibitor for copper alloys, indicating potential applications in materials science (Nam et al., 2016).
Safety and Hazards
While specific safety and hazard information for 3-(4-Methylphenyl)propiophenone was not found in the retrieved sources, general safety measures for handling chemical reagents include ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
Mechanism of Action
Target of Action
3-(4-Methylphenyl)propiophenone, also known as 4-Methylpropiophenone, is an organic aromatic ketone . It is a fundamental precursor for the synthesis of complex molecules by its reactive ketone group . It is used as an intermediate in the synthesis of 4-methylmethcathinone (4-MMC; mephedrone), a β-ketoamphetamine that falls under the category of synthetic cathinones . These synthetic cathinones are known to elicit stimulation of the central nervous system, resulting in psychoactive effects .
Mode of Action
The mode of action of 4-Methylpropiophenone, when used as an intermediate in the synthesis of mephedrone, involves several characteristics. It inhibits the reuptake of monoamines by neurons and decreases the rate of synthesis of monoamine oxidase and catechol-O-methyltransferase .
Biochemical Pathways
The biochemical pathways affected by 4-Methylpropiophenone are primarily those involved in the regulation of monoamines. By inhibiting the reuptake of these neurotransmitters and decreasing the rate of their breakdown, 4-Methylpropiophenone can increase their concentration in the synaptic cleft, leading to enhanced neurotransmission .
Pharmacokinetics
Its solubility in organic solvents such as chloroform and hexane, and slight solubility in water (0332 mg/ml) suggest that it may have good absorption and distribution properties
Result of Action
The result of the action of 4-Methylpropiophenone, when used as an intermediate in the synthesis of mephedrone, is the stimulation of the central nervous system. This leads to psychoactive effects and the occurrence of hallucinations .
Action Environment
The action of 4-Methylpropiophenone can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, pH, and the presence of other substances. Its physical properties, such as its melting point (7°C), boiling point (238-239 °C), and flash point (108°C), suggest that it is stable under normal environmental conditions . .
properties
IUPAC Name |
3-(4-methylphenyl)-1-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-13-7-9-14(10-8-13)11-12-16(17)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMLYDUTYXBITB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472198 | |
Record name | 3-(4-METHYLPHENYL)PROPIOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1669-50-7 | |
Record name | 3-(4-METHYLPHENYL)PROPIOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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